1-azabicyclo[2.2.2]octan-3-yl N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-yl]carbamate
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Overview
Description
1-azabicyclo[222]octan-3-yl N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-yl]carbamate is a complex organic compound that features a bicyclic structure with a nitrogen atom and a fluorophenyl-thiazole moiety
Preparation Methods
The synthesis of 1-azabicyclo[2.2.2]octan-3-yl N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-yl]carbamate involves multiple steps. The initial step typically includes the formation of the 1-azabicyclo[2.2.2]octane scaffold, which can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions.
Chemical Reactions Analysis
1-azabicyclo[2.2.2]octan-3-yl N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-yl]carbamate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and thiazole moieties, to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Scientific Research Applications
1-azabicyclo[2.2.2]octan-3-yl N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-yl]carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 1-azabicyclo[2.2.2]octan-3-yl N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-azabicyclo[2.2.2]octan-3-yl N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-yl]carbamate can be compared with other similar compounds, such as:
1-azabicyclo[2.2.2]octan-3-one: This compound shares the bicyclic structure but lacks the fluorophenyl-thiazole moiety.
1-azabicyclo[2.2.2]octan-3-yl acetate: This compound has an acetate group instead of the carbamate group.
2-azabicyclo[3.2.1]octane: This compound has a different bicyclic structure and is used in different applications
These comparisons highlight the unique structural features and potential applications of this compound.
Properties
Molecular Formula |
C20H24FN3O2S |
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Molecular Weight |
389.5 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-yl]carbamate |
InChI |
InChI=1S/C20H24FN3O2S/c1-20(2,17-12-27-18(22-17)14-3-5-15(21)6-4-14)23-19(25)26-16-11-24-9-7-13(16)8-10-24/h3-6,12-13,16H,7-11H2,1-2H3,(H,23,25) |
InChI Key |
YFHRCLAKZBDRHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)F)NC(=O)OC3CN4CCC3CC4 |
Origin of Product |
United States |
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